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molecular formula C22H17Cl2N3O B8457322 N,3-Bis(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide CAS No. 59074-27-0

N,3-Bis(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide

Cat. No. B8457322
M. Wt: 410.3 g/mol
InChI Key: PJOQTCYFCXSJOD-UHFFFAOYSA-N
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Patent
US04663341

Procedure details

In a 500 ml round bottomed flask was suspended 55 g of 3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole in 250 ml of diethyl ether. The suspension was warmed to reflux and 33 g of 4-chlorophenyl isocyanate was added at a rate to maintain reflux. After cooling and standing overnight the precipitated product was filtered yielding 78 g of white solid. mp 173°-175° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[CH2:11][NH:10][N:9]=2)=[CH:4][CH:3]=1.[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([N:26]=[C:27]=[O:28])=[CH:22][CH:21]=1>C(OCC)C>[Cl:19][C:20]1[CH:25]=[CH:24][C:23]([NH:26][C:27]([N:10]2[CH2:11][CH:12]([C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:8]([C:5]3[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=3)=[N:9]2)=[O:28])=[CH:22][CH:21]=1

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NNCC1C1=CC=CC=C1
Step Two
Name
Quantity
33 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=O
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 500 ml round bottomed flask was suspended
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)N1N=C(C(C1)C1=CC=CC=C1)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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